molecular formula C26H36O6 B190710 Bufotalin CAS No. 471-95-4

Bufotalin

カタログ番号: B190710
CAS番号: 471-95-4
分子量: 444.6 g/mol
InChIキー: VOZHMAYHYHEWBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブフォタリンは、心臓毒性を持つブファジエノライドステロイドであり、心臓グリコシド類似体です。 これは、ヒキガエル科の様々な種、例えば、オオヒキガエル(Rhinella marina)、Rhaebo guttatus(Smooth-sided toad)、アジアヒキガエル(Bufo melanostictus)、及びヨーロッパヒキガエル(Bufo bufo)などから分泌されます .

2. 製法

合成経路と反応条件: ブフォタリンは、様々な化学経路により合成できます。注目すべき方法の一つは、ブファジエノライドの全合成であり、これにはブフォタリンが含まれています。 合成過程は、通常、複数のステップを含み、キーとなる中間体の生成や、目的の生成物を得るために特定の反応条件の適用が含まれます .

工業生産方法: ブフォタリンの工業生産は、多くの場合、天然資源からの抽出、特にヒキガエルの皮膚と耳下腺からの抽出が行われます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、ブフォタリンを純粋な形で得られます .

準備方法

Synthetic Routes and Reaction Conditions: Bufotalin can be synthesized through various chemical routes. One notable method involves the total synthesis of bufadienolides, which includes this compound. The synthetic process typically involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly the skin and parotoid glands of toads. The extraction process includes solvent extraction, purification, and crystallization to obtain this compound in its pure form .

化学反応の分析

反応の種類: ブフォタリンは、以下の様な様々な化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、様々なブファジエノライド誘導体が含まれ、これらは異なる生物活性を持つ可能性があります .

4. 科学研究への応用

ブフォタリンは、以下のような様々な科学研究への応用があります。

科学的研究の応用

Bufotalin has several scientific research applications, including:

生物活性

Bufotalin, a bufadienolide derived from the skin secretions of the toad species Bufo gargarizans, is recognized for its significant biological activities, particularly in cancer treatment. Historically used in traditional Chinese medicine, this compound has garnered attention for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit tumor growth across various cancer cell lines.

Induction of Apoptosis

This compound primarily induces apoptosis through several mechanisms:

  • Mitochondria-Mediated Pathway : this compound disrupts mitochondrial function, leading to the release of pro-apoptotic factors such as cytochrome C and the activation of caspases. Studies have shown that this compound increases the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), thereby promoting apoptosis in cancer cells like U87MG glioma and A375 melanoma cells .
  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of various cancer cell lines. This was evidenced in studies involving hepatoma and melanoma cells where this compound treatment resulted in significant reductions in cell viability and colony formation .
  • DNA Damage Response : this compound induces DNA double-strand breaks, as indicated by increased levels of γ-H2AX, a marker for DNA damage. This effect is mediated by the translocation of p53 from the cytoplasm to the nucleus, which is essential for initiating DNA repair mechanisms and apoptosis .

Inhibition of Tumor Growth

In vivo studies have demonstrated that this compound effectively reduces tumor growth. For instance, in xenograft models using U87MG cells, this compound administration resulted in a dose-dependent reduction in tumor size, although higher doses (5 mg/kg) were associated with toxicity . Additionally, this compound has shown efficacy against head and neck cancers by inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

Case Studies and Experimental Data

Study Cancer Type IC50 (nM) Mechanism Outcome
Lan et al. (2018)Glioma (U87MG)50-120Apoptosis via mitochondrial pathwayReduced tumor growth in vivo
Shen et al. (2014)Glioma (U87MG)80-160ER stress and autophagy inductionIncreased apoptosis markers
Zhang et al. (2017)Melanoma (A375)Not specifiedCell cycle arrest at G2/M phaseInhibited cell proliferation
MDPI Study (2024)Head and Neck CancerNot specifiedMitochondrial-mediated apoptosisSignificant increase in cell death
Spandidos Publications (2019)Malignant Melanoma (A375)Not specifiedG2/M phase arrest and apoptosisInduced significant cell death

Additional Findings

This compound also exhibits anti-inflammatory properties by inhibiting cytokine production through NF-κB signaling pathways. This adds another layer to its therapeutic potential, especially in cancers where inflammation plays a critical role in tumor progression .

Q & A

Q. What are the primary molecular mechanisms through which bufotalin induces apoptosis in cancer cells?

Basic Research Question
this compound triggers apoptosis via multiple pathways, including:

  • p53-dependent signaling : this compound upregulates total p53 and phosphorylated p53 (Ser15), activating downstream pro-apoptotic targets like BAX and PUMA .
  • Mitochondrial pathway : It alters the BAX/BCL-2 ratio, activating caspase-3 and -9 in melanoma A375 cells .
  • Death receptor pathway : this compound enhances DR5 mRNA and protein expression, sensitizing cells to TRAIL-induced apoptosis .

    Methodological Insight : Use RNA interference (e.g., p53 siRNA) to validate pathway specificity, and combine western blotting with fluorescence imaging for protein quantification .

Q. Which cancer cell lines are commonly used to study this compound's anticancer effects, and what are their IC50 values?

Basic Research Question
Key cell lines include:

  • Esophageal squamous cell carcinoma (ESCC) : Eca-109 (IC50 = 0.8 µM), TE5 (1.2 µM), EC9706 (3.2 µM) .
  • Melanoma : A375 (IC50 = 40 ng/ml) .
  • Cervical cancer : HeLa (IC50 = 2 µM) .
    Methodological Insight : Standardize viability assays (e.g., MTT) at 72 hours post-treatment and validate selectivity using non-cancerous lines like Het-1A .

Q. How can researchers resolve contradictions in reported apoptotic mechanisms of this compound across studies?

Advanced Research Question
Discrepancies arise from cell-type-specific signaling (e.g., p53 activation in ESCC vs. ferroptosis in NSCLC ). To address this:

  • Pathway inhibition assays : Block p53 or GPX4 to isolate dominant mechanisms.
  • Multi-omics profiling : Combine transcriptomics (RNA-seq) and proteomics to map cross-talk between apoptosis, ferroptosis, and cell cycle arrest .
    Reference : Contrast findings from ESCC (p53-dependent ) and melanoma (ATM/Chk2/CDC25C axis ) models.

Q. What experimental strategies optimize in vivo dosing of this compound for antitumor efficacy?

Advanced Research Question

  • Pharmacokinetics-guided dosing : Start with in vitro IC50 values (e.g., 0.8–3.6 µM for ESCC ) and scale to murine models using allometric scaling. In nude mice, 2–4 mg/kg (every other day) reduced Eca-109 xenograft volume by 54–68% .
  • Toxicity monitoring : Track body weight and organ histology to differentiate therapeutic vs. toxic doses .
    Methodological Insight : Use constant-rate infusion studies to assess plasma half-life and tissue distribution .

Q. How does this compound induce G2/M cell cycle arrest, and what functional assays validate this?

Basic Research Question
this compound arrests cells at G2/M by:

  • Downregulating CDK1/cyclin B complexes.
  • Activating ATM/Chk2, which suppresses CDC25C .
    Methodological Insight :
  • Flow cytometry : Quantify cell cycle distribution via PI staining.
  • Western blotting : Monitor ATM, Chk2, and CDC25C protein levels .

Q. What are the limitations of current this compound research models, and how can they be addressed?

Advanced Research Question

  • Limitations : Most studies use monolayer cell cultures, which lack tumor microenvironment interactions.
  • Solutions :
    • 3D co-culture models : Incorporate fibroblasts/immune cells to mimic in vivo conditions.
    • Patient-derived xenografts (PDX) : Test efficacy in heterogeneous tumor samples .
      Reference : Existing in vivo data focus on xenografts; PDX models could improve translational relevance .

Q. How can researchers ensure reproducibility in this compound studies given variability in natural compound sources?

Advanced Research Question

  • Standardize extraction : Use HPLC to quantify this compound purity (>95%) and reference NIST chemical data (CAS 471-95-4) .
  • Batch testing : Validate bioactivity across multiple lots using consistent assays (e.g., caspase-3 activation ).
    Methodological Insight : Cross-validate findings with synthetic this compound to rule out contaminant effects .

Q. What synergistic combinations enhance this compound's antitumor effects?

Advanced Research Question

  • TRAIL combination : this compound pre-treatment upregulates DR5, enhancing TRAIL-induced apoptosis .
  • Chemotherapy agents : Pair with DNA-damaging drugs (e.g., cisplatin) to exploit p53 activation .
    Methodological Insight : Use Chou-Talalay synergy assays to calculate combination indices (CI) .

Q. How does this compound modulate iron metabolism to induce ferroptosis?

Advanced Research Question
In HL-60 leukemia cells, this compound:

  • Reduces GPX4, xCT, and FTH1 (iron storage protein).
  • Elevates CD71 (iron uptake) and MDA (lipid peroxidation marker) .
    Methodological Insight : Use ferroptosis inhibitors (e.g., ferrostatin-1) to confirm mechanism-specific effects .

Q. What statistical approaches are critical for analyzing this compound's dose-response data?

Basic Research Question

  • Dose-response curves : Fit IC50 values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare apoptosis rates across concentrations .
    Reference : Studies like Zhao et al. (2024) use triplicate experiments and report mean ± SD .

特性

IUPAC Name

[3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHMAYHYHEWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871653
Record name 16-(Acetyloxy)-3,14-dihydroxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-95-4
Record name Bufotaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89596
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bufotalin
Bufotalin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。